molecular formula C25H17N3O2S B5009838 N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B5009838
M. Wt: 423.5 g/mol
InChI Key: HJRRLBDPOKYUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Benzoxazole Core: The initial step involves the cyclization of 2-aminophenol with 2-naphthaldehyde under acidic conditions to form the benzoxazole core.

    Thiocarbamoylation: The benzoxazole derivative is then reacted with thiophosgene to introduce the thiocarbamoyl group.

    Amidation: Finally, the thiocarbamoyl intermediate is reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzoxazole core can intercalate with DNA, disrupting its function and leading to anti-cancer effects. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamoyl}benzamide: Similar structure but lacks the thiocarbamoyl group.

    N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}aniline: Similar structure but with an aniline moiety instead of benzamide.

Uniqueness

N-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiocarbamoyl group enhances its potential as a therapeutic agent by providing additional sites for interaction with biological targets.

Properties

IUPAC Name

N-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O2S/c29-23(17-7-2-1-3-8-17)28-25(31)26-20-12-13-22-21(15-20)27-24(30-22)19-11-10-16-6-4-5-9-18(16)14-19/h1-15H,(H2,26,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRRLBDPOKYUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.